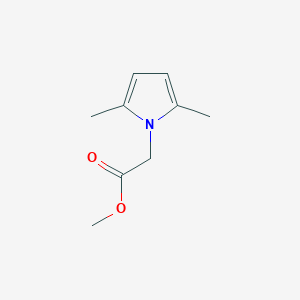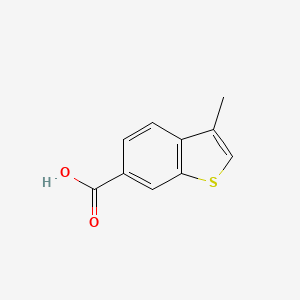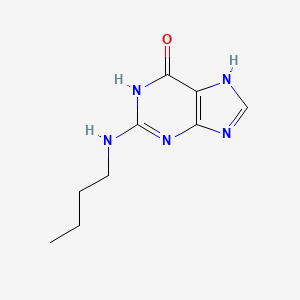![molecular formula C7H4Cl2N2O2S B6602601 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride CAS No. 2231677-04-4](/img/structure/B6602601.png)
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride (5-Cl-PPC) is a chemical compound that is used in scientific research. It is an important reagent in organic synthesis, and its use has been increasing in recent years. It is used in a variety of applications, including drug synthesis, analytical chemistry, and biochemistry. 5-Cl-PPC has a wide range of properties and can be used in a variety of ways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Cl-PPC.
科学研究应用
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research. It is used in drug synthesis, analytical chemistry, and biochemistry. In drug synthesis, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is used as a starting material for the synthesis of a variety of drugs. In analytical chemistry, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is used as a reagent for the determination of compounds. In biochemistry, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is used in the synthesis of enzymes and other proteins.
作用机制
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is not well understood. However, it is believed that it acts as an inhibitor of enzymes involved in the synthesis of proteins. It is also believed that it may interfere with the formation of proteins, which could lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride are not well understood. However, it is believed that it may act as an inhibitor of certain enzymes and proteins involved in biochemical processes. In addition, it is believed that it may interfere with the formation of proteins, which could lead to the inhibition of certain biochemical processes.
实验室实验的优点和局限性
The advantages of using 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride in lab experiments include its high purity, low cost, and low toxicity. It is also easy to synthesize and can be used in a variety of applications. The main limitation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is that its mechanism of action is not well understood, which can make it difficult to predict its effects on biochemical processes.
未来方向
There are a number of potential future directions for the use of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride in scientific research. These include its use in the synthesis of drugs, in analytical chemistry, and in biochemistry. In addition, more research is needed to understand its mechanism of action and its effects on biochemical processes. Furthermore, more research is needed to develop new methods for synthesizing 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride and to improve its purity and efficiency. Finally, more research is needed to explore the potential therapeutic applications of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride.
合成方法
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride can be synthesized in a variety of ways. One method involves the reaction of an aromatic aldehyde and an aromatic sulfonic acid in the presence of a base. The reaction is carried out in an inert atmosphere and yields 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride. Another method involves the reaction of an aromatic aldehyde and an aromatic sulfonic acid in the presence of a strong base. The reaction yields 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride in high yields.
属性
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-1-4-5(2-11-7)10-3-6(4)14(9,12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPEOGYOZMKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)

![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)



![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)